6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 264276-41-7) is a halogenated 2-quinolinone-4-carboxylic acid derivative with molecular formula C10H8BrNO3 and molecular weight 270.08 g/mol. The compound features a bromine atom at the 6-position, a ketone at the 2-position, and a carboxylic acid group at the 4-position of the partially saturated tetrahydroquinoline ring.

Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
CAS No. 264276-41-7
Cat. No. B1381986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS264276-41-7
Molecular FormulaC10H8BrNO3
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2)Br)NC1=O)C(=O)O
InChIInChI=1S/C10H8BrNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15)
InChIKeyPWVKWQYNGPHDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 264276-41-7): Structural Identity and Core Properties for Procurement Decisions


6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 264276-41-7) is a halogenated 2-quinolinone-4-carboxylic acid derivative with molecular formula C10H8BrNO3 and molecular weight 270.08 g/mol . The compound features a bromine atom at the 6-position, a ketone at the 2-position, and a carboxylic acid group at the 4-position of the partially saturated tetrahydroquinoline ring . This specific substitution pattern places it within a class of heterocyclic building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors, FABP4 inhibitors, and cannabinoid receptor modulators [1]. The compound is commercially available from multiple suppliers at standard purities of 95–97%, with QC documentation including NMR, HPLC, and GC .

Why 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Cannot Be Interchanged with Close Analogs: The Criticality of Substituent Identity and Position


Within the 2-oxo-tetrahydroquinoline-4-carboxylic acid family, substitution at the 6-position is a primary determinant of both physicochemical properties and downstream synthetic utility. Replacing the bromine atom with hydrogen (parent compound, CAS 14179-84-1), fluorine (CAS 869722-33-8), or methyl (CAS 855165-89-8) produces compounds with markedly different molecular weights (191.18 vs. 270.08 g/mol for the bromo derivative), lipophilicity, and electronic characteristics . The 6-bromo substituent uniquely enables palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that are inaccessible to the non-halogenated or methyl-substituted analogs [1]. Furthermore, the presence of the 2-oxo group and the 4-carboxylic acid distinguishes this compound from the related 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (lacking the 2-oxo), which exhibits different hydrogen-bonding capacity, conformational preferences, and reactivity . These structural features collectively dictate that generic substitution without rigorous experimental validation risks both failed reactions and misinterpreted structure-activity relationships, making compound identity verification essential before procurement.

Quantitative Differentiation Evidence for 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid vs. Closest Analogs


Molecular Weight and Calculated LogP Differentiation: Bromo vs. Fluoro, Methyl, and Unsubstituted 6-Position Analogs

The 6-bromo substitution confers significantly higher molecular weight and lipophilicity compared to other 6-position analogs. The bromine atom (atomic weight 79.90) increases the molecular weight by approximately 79 Da relative to the unsubstituted parent compound, compared to increases of approximately 19 Da for fluorine and 14 Da for methyl substitution . This affects passive membrane permeability and protein binding, two critical parameters in drug discovery. Additionally, the electron-withdrawing effect of bromine (Hammett σₚ = 0.23) contrasts with the electron-donating character of the methyl group (σₚ = -0.17), altering the acidity of the 4-carboxylic acid and the reactivity of the aromatic ring [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Synthetic Utility: Bromine as a Cross-Coupling Handle Enables Downstream Diversification

The aryl bromide at the 6-position is the only halogen among the commercially available 2-oxo-tetrahydroquinoline-4-carboxylic acid analogs that serves as a robust electrophilic coupling partner in palladium-catalyzed cross-coupling reactions. This compound has been employed as a key intermediate in the synthesis of FABP4/5 dual inhibitors where the bromine atom was replaced with diverse aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling to generate structure-activity relationship libraries [1]. The corresponding 6-fluoro, 6-methyl, and unsubstituted analogs lack this electrophilic reactivity and require alternative functionalization strategies such as directed ortho-metalation or electrophilic aromatic substitution, which are less predictable and often lower-yielding [2].

Synthetic methodology Cross-coupling Building block chemistry

FABP4 Inhibitory Activity: Impact of the 6-Bromo-2-oxo-THQ Core on Target Engagement

The 6-bromo-2-oxo-tetrahydroquinoline-4-carboxylic acid scaffold forms the core of potent FABP4 (fatty acid-binding protein 4) inhibitors. When elaborated with a hexyl substituent at the 4-position (yielding (4S)-6-bromo-4-hexyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid), the compound exhibits an IC₅₀ of 1.2 μM against human FABP4 in a 1,8-ANS displacement assay, with a co-crystal structure confirming the binding mode (PDB 7FXA, resolution 1.12 Å) [1]. A closely related regioisomer with the hexyl group at the 3-position (compound in PDB 7G16) shows an IC₅₀ of 1.5 μM, indicating that the 6-bromo-2-oxo core is essential for maintaining the binding pharmacophore while the 4-carboxylic acid substitution pattern modulates affinity [2]. The unelaborated 6-bromo-2-oxo-THQ-4-carboxylic acid serves as the synthetic precursor to these bioactive molecules and is the direct comparator for assessing the contribution of the hexyl substituent.

FABP4 inhibition Drug discovery Structure-activity relationship

In Vivo Antitumor Activity of the Parent Scaffold: Class-Level Evidence Supporting the 2-Oxo-THQ-4-carboxylic Acid Pharmacophore

The non-brominated parent compound, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, exhibits significant in vivo antitumor activity against S180 sarcoma with an IC₅₀ of approximately 1 μg/mouse (administered dose) [1]. This compound was identified as the hydrolytic rearrangement product of the secaloside aglycon and was tested alongside secalosides A and B (IC₅₀ ~5 μg/mouse each). While no direct antitumor data exist for the 6-bromo derivative, the established bioactivity of the parent scaffold provides a rationale for exploring halogen-substituted analogs, as halogenation is a common strategy to modulate potency, metabolic stability, and target selectivity [2]. The 6-bromo substituent, due to its electron-withdrawing character and steric bulk, is expected to alter both the intrinsic antitumor activity and the pharmacokinetic profile relative to the parent compound.

Antitumor activity Natural product chemistry Sarcoma models

Procurement-Driven Application Scenarios for 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid


Suzuki-Miyaura Cross-Coupling Building Block for Parallel Library Synthesis

The aryl bromide at the 6-position enables high-throughput diversification of the tetrahydroquinoline scaffold using parallel Suzuki-Miyaura coupling with commercially available boronic acid libraries. This approach has been validated in the synthesis of FABP4/5 dual inhibitor libraries, where 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid served as the key intermediate platform for exploring structure-activity relationships at the 6-position, leading to inhibitors with IC₅₀ values in the low micromolar range [1]. The presence of the 4-carboxylic acid group provides an additional functional handle for amide or ester formation, enabling orthogonal diversification strategies.

Synthetic Intermediate for FABP4/5 Dual Inhibitor Development Programs

This compound is the direct precursor to structurally validated FABP4 inhibitors, including the compound co-crystallized with human FABP4 at 1.12 Å resolution (PDB 7FXA, IC₅₀ = 1.2 μM) [1]. For research groups targeting FABP4/5 for metabolic disorders, atherosclerosis, or oncology indications, procuring this compound provides access to a ligand-efficient starting point with confirmed target engagement and detailed structural binding information that can guide rational optimization.

Halogenated Heterocyclic Core for Antitumor Lead Optimization

The 2-oxo-tetrahydroquinoline-4-carboxylic acid scaffold has demonstrated in vivo antitumor efficacy against S180 sarcoma (IC₅₀ ~1 μg/mouse for the parent compound) [1]. The 6-bromo derivative is a logical next-generation analog for medicinal chemistry campaigns seeking to improve potency through halogen bonding interactions with target proteins or to modulate metabolic stability through the electron-withdrawing effect of bromine. This compound is particularly relevant for academic and industrial groups pursuing phenotypic screening or target-based approaches in oncology.

Intermediates for Cannabinoid Receptor Modulator Synthesis

Tetrahydroquinoline derivatives with the 2-oxo substitution pattern have been claimed in patent literature as cannabinoid receptor modulators useful for treating metabolic disorders, obesity, cognitive disorders, and pain [1]. The 6-bromo substituent on this scaffold provides the necessary synthetic flexibility for late-stage diversification to explore cannabinoid receptor subtype selectivity. Procuring this compound enables rapid entry into this IP space for laboratories developing CB1/CB2 modulators.

Quote Request

Request a Quote for 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.